molecular formula C16H25N3Na4O6P2 B1193646 RAM2093

RAM2093

Cat. No.: B1193646
M. Wt: 509.2976
InChI Key: YBGYJINSIKVFSV-VWHRHGOESA-J
Attention: For research use only. Not for human or veterinary use.
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Description

RAM2093 is an α-methylated homogeranyl triazole bisphosphonate inhibitor of geranylgeranyl diphosphate synthase (GGDPS), a key enzyme in the isoprenoid biosynthetic pathway (IBP). GGDPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), a lipid moiety critical for post-translational geranylgeranylation of proteins such as Rab and Rho GTPases. By inhibiting GGDPS, this compound depletes GGPP pools, disrupting protein trafficking, inducing the unfolded protein response (UPR), and triggering apoptosis in multiple myeloma (MM) cells .

Developed as part of structure-activity optimization of earlier triazole bisphosphonates like VSW1198 (a 3:1 homogeranyl/homoneryl isomer mixture), this compound and its homoneryl counterpart RAM2061 were designed to evaluate the impact of olefin stereochemistry on pharmacodynamic and pharmacokinetic (PK) properties . This compound exhibits an enzyme inhibition IC50 of 125 nM and nanomolar cytotoxicity in MM cell lines (e.g., RPMI-8226, MM.1S) .

Properties

Molecular Formula

C16H25N3Na4O6P2

Molecular Weight

509.2976

IUPAC Name

Sodium (Z)-(1-(1-(4,8-dimethylnona-3,7-dien-1-yl)-1H-1,2,3-triazol-4-yl)propane-2,2-diyl)bis(phosphonate)

InChI

InChI=1S/C16H29N3O6P2.4Na/c1-13(2)7-5-8-14(3)9-6-10-19-12-15(17-18-19)11-16(4,26(20,21)22)27(23,24)25;;;;/h7,9,12H,5-6,8,10-11H2,1-4H3,(H2,20,21,22)(H2,23,24,25);;;;/q;4*+1/p-4/b14-9-;;;;

InChI Key

YBGYJINSIKVFSV-VWHRHGOESA-J

SMILES

CC(P([O-])([O-])=O)(P([O-])([O-])=O)CC1=CN(CC/C=C(C)\CC/C=C(C)\C)N=N1.[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RAM2093;  RAM-2093;  RAM 2093

Origin of Product

United States

Comparison with Similar Compounds

RAM2093 is compared below with two structurally related GGDPS inhibitors: RAM2061 (homoneryl isomer) and VSW1198 (homogeranyl/homoneryl mixture).

In Vitro Activity
Parameter This compound RAM2061 VSW1198
IC50 (GGDPS) 125 nM 86 nM 30 nM
MM Cell EC50 ~90–125 nM ~90–125 nM ~30 nM
UPR/Apoptosis Induction Equivalent to RAM2061 Equivalent to this compound Not reported

Key Findings :

  • This compound and RAM2061 exhibit comparable in vitro potency in MM cells despite minor differences in IC50 values .
  • Both induce UPR markers (ATF4, CHOP, PERK) and apoptosis (cleaved caspases 3/8) at similar concentrations .
Pharmacokinetics and Biodistribution
Parameter This compound RAM2061 VSW1198
Plasma t1/2 (hours) 22.1 ± 4 29.2 ± 6 30.1
Hepatic Accumulation 2–3× higher than RAM2061 Lower than this compound Not reported
Bone Marrow Exposure Stable over 72 hours Stable over 72 hours Prolonged
Protein Binding >93% >93% Not reported

Key Findings :

  • This compound has a shorter plasma half-life but significantly higher hepatic accumulation, correlating with its dose-limiting liver toxicity .
  • Both isomers show stable bone marrow concentrations, critical for targeting MM .
Toxicity and Maximum Tolerated Dose (MTD)
Parameter This compound RAM2061 VSW1198
Single-Dose MTD (mice) 0.3 mg/kg 0.5 mg/kg 0.5 mg/kg
Repeat-Dose MTD 0.05 mg/kg (twice weekly) 0.1–0.2 mg/kg Not reported
Primary Toxicity Hepatotoxicity (ALT/AST elevation) Hepatotoxicity (milder) Hepatotoxicity

Key Findings :

  • This compound’s lower MTD reflects its heightened hepatic toxicity due to stereochemistry-driven liver accumulation .
  • RAM2061’s superior tolerability makes it preferable for repeat dosing .
In Vivo Efficacy
Parameter This compound RAM2061 VSW1198
Tumor Growth Inhibition (MM.1S xenografts) Not reported Significant reduction Not reported
Geranylgeranylation Disruption Confirmed (liver/spleen/kidney) Confirmed (liver/spleen/kidney) Confirmed

Key Findings :

  • RAM2061 demonstrates in vivo efficacy in reducing MM tumor growth, while this compound’s hepatic toxicity limits its therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RAM2093
Reactant of Route 2
RAM2093

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